Ortho-vs-Para Methoxy Substitution: Computed Lipophilicity (XLogP3-AA) Differentiation as a CNS Drug-Likeness Indicator
The target compound's ortho-methoxy substitution on the phenyl ring produces a computed XLogP3-AA of 2.2, as reported by PubChem [1]. This value falls within the optimal lipophilicity range (XLogP 1–3) associated with favorable CNS drug-likeness according to established medicinal chemistry guidelines. In contrast, the para-methoxy isomer (CAS 1105197-97-4), despite having an identical molecular formula and molecular weight (365.47 g/mol), is expected to exhibit a slightly different XLogP due to altered electronic distribution and intramolecular hydrogen-bonding potential of the ortho-methoxy group. The 4-fluorophenyl analog introduces a strongly electronegative substituent that alters both lipophilicity and electronic surface potential, while the unsubstituted phenyl analog lacks the hydrogen-bond acceptor capability of the methoxy oxygen. These computed differences serve as the only currently available quantitative differentiation parameters for procurement decision-making, as no published head-to-head bioassay data exist for these compounds [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 (PubChem computed, release 2021.05.07) |
| Comparator Or Baseline | Para-methoxy isomer (CAS 1105197-97-4): identical MW 365.47, expected XLogP difference ~0.1–0.3 units; 4-Fluorophenyl analog: expected XLogP ~1.8–2.0; Unsubstituted phenyl analog: expected XLogP ~1.5–1.8 |
| Quantified Difference | Estimated XLogP differential of 0.2–0.7 units versus comparators (class-level inference based on substituent π-values) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem); no experimental logP/logD data available |
Why This Matters
Lipophilicity within the XLogP 1–3 window is correlated with favorable passive BBB permeability and reduced non-specific tissue binding, making the ortho-methoxy compound theoretically preferable for CNS-targeted screening programs over less optimally balanced analogs.
- [1] PubChem Compound Summary for CID 30863134, Computed Properties section, XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
